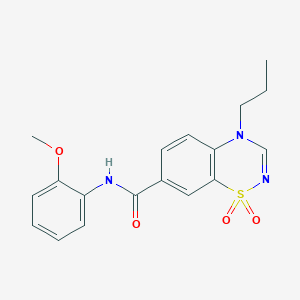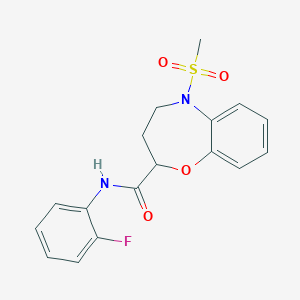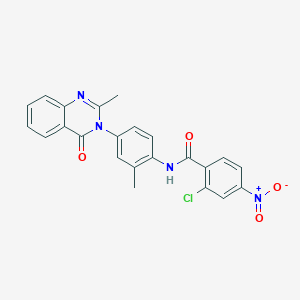
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that features a quinazolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzamides, which undergo a series of reactions such as nitration, chlorination, and condensation to form the final product. Common reagents used in these reactions include nitric acid, thionyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-CHLORO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-CHLORO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The quinazolinone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-methyl-4-nitropyridine 1-oxide
- 1,2-Dichloro-4-nitrobenzene
- 2-Pentanol, 3-chloro-4-methyl-
Uniqueness
What sets 2-CHLORO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the quinazolinone core, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C23H17ClN4O4 |
|---|---|
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H17ClN4O4/c1-13-11-15(27-14(2)25-21-6-4-3-5-18(21)23(27)30)8-10-20(13)26-22(29)17-9-7-16(28(31)32)12-19(17)24/h3-12H,1-2H3,(H,26,29) |
InChI-Schlüssel |
QBMDBBPIICGDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14970643.png)

![N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14970674.png)
![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14970685.png)
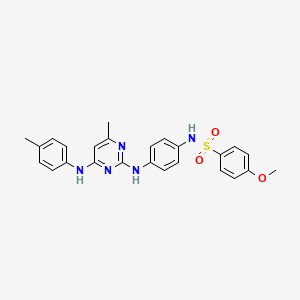

![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)
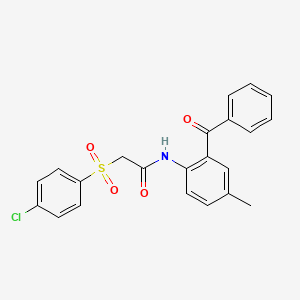
![N-(4-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970702.png)
![5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970708.png)
